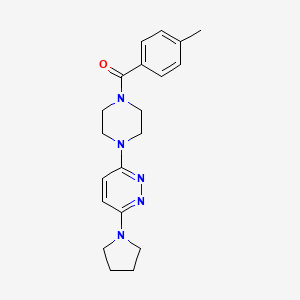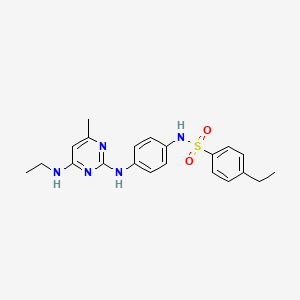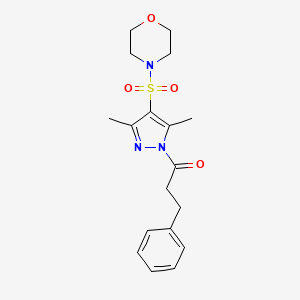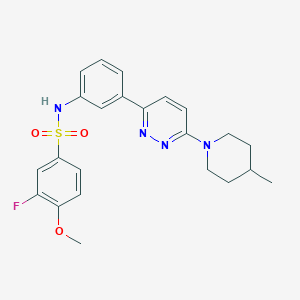![molecular formula C19H16N4O2 B14971813 1-ethyl-6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B14971813.png)
1-ethyl-6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ETHYL-6-METHYL-3-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with an oxadiazole ring and a pyridine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
准备方法
The synthesis of 1-ETHYL-6-METHYL-3-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE typically involves multi-step organic reactions
Synthesis of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Formation of Oxadiazole Ring: The oxadiazole ring can be introduced through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of Pyridine Moiety: The pyridine moiety can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs.
化学反应分析
1-ETHYL-6-METHYL-3-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to the corresponding amine derivative.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine and quinoline rings. Common reagents for these reactions include halogenating agents, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-ETHYL-6-METHYL-3-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: Due to its unique structural features, the compound is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe in biological studies to investigate the interactions of quinoline derivatives with various biological targets.
作用机制
The mechanism of action of 1-ETHYL-6-METHYL-3-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target of interest.
相似化合物的比较
1-ETHYL-6-METHYL-3-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a quinoline core, but lacking the oxadiazole and pyridine substituents.
Quinoline N-oxide: A derivative of quinoline with an oxidized nitrogen atom, differing in its electronic properties and reactivity.
Oxadiazole-Quinoline Hybrids: Compounds that combine the structural features of oxadiazole and quinoline, similar to the compound but with variations in the substituents.
The uniqueness of 1-ETHYL-6-METHYL-3-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C19H16N4O2 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
1-ethyl-6-methyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one |
InChI |
InChI=1S/C19H16N4O2/c1-3-23-11-15(17(24)14-10-12(2)4-5-16(14)23)19-21-18(22-25-19)13-6-8-20-9-7-13/h4-11H,3H2,1-2H3 |
InChI 键 |
LDGVYZFRYKEURY-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-cyclopropyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14971735.png)

![3-benzyl-6-(4-ethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14971753.png)
![N-(3,4-dichlorophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B14971757.png)
![7'-hydroxy-8-methoxy-8'-[(3-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B14971767.png)
![N-(2-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971783.png)

![6-(4-methylphenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14971787.png)
![7-(2-Ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971791.png)

![1-cyclopropyl-5,7-dimethyl-2-[(2-methylbenzyl)sulfanyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14971808.png)
![N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14971817.png)

